Indolin-4-Ol Hydrochloride
Overview
Description
Indolin-4-Ol Hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indolin-4-Ol Hydrochloride, like other indoline derivatives, has been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the central nervous system, particularly in synaptic plasticity and memory function.
Mode of Action
The compound interacts with its target, the NMDA-GluN2B receptors, leading to neuroprotective effects . This interaction can help to prevent neuronal damage, particularly in conditions such as ischemic stroke .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress and inflammation. It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Furthermore, it can dose-dependently lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .
Result of Action
The molecular and cellular effects of this compound’s action include significant neuroprotective effects, particularly in the context of ischemic stroke . It can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolin-4-Ol Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole ring
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Indolin-4-Ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in precursors can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Indolin-4-Ol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indolin-4-Ol Hydrochloride can be compared with other indole derivatives such as:
Indole-3-Acetic Acid: A plant hormone with different biological activities.
Indole-3-Carbinol: Known for its anticancer properties.
Indole-3-Butyric Acid: Another plant hormone with distinct applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be tailored for various applications .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9-7;/h1-3,9-10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRKIYYLKCUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415334-16-5 | |
Record name | 2,3-dihydro-1H-indol-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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